molecular formula C9H18O B13189204 1,2,4,4-Tetramethylcyclopentan-1-ol

1,2,4,4-Tetramethylcyclopentan-1-ol

Cat. No.: B13189204
M. Wt: 142.24 g/mol
InChI Key: YKFLYZBLSDSBEE-UHFFFAOYSA-N
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Description

1,2,4,4-Tetramethylcyclopentan-1-ol is a chemical compound with the molecular formula C9H18O It is a cyclopentane derivative with four methyl groups and a hydroxyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,4-Tetramethylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1,2,4,4-tetramethylcyclopentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,4,4-Tetramethylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 1,2,4,4-Tetramethylcyclopentanone or 1,2,4,4-tetramethylcyclopentanoic acid.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: 1,2,4,4-Tetramethylcyclopentyl chloride.

Scientific Research Applications

1,2,4,4-Tetramethylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4,4-tetramethylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The pathways involved may include metabolic processes where the compound is converted into active metabolites that exert specific effects.

Comparison with Similar Compounds

1,2,4,4-Tetramethylcyclopentan-1-ol can be compared with other similar compounds, such as:

    1,2,4,4-Tetramethylcyclopentene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    1,2,3,4-Tetramethylcyclopentane: Has a different substitution pattern, affecting its chemical and physical properties.

Biological Activity

1,2,4,4-Tetramethylcyclopentan-1-ol is a cyclic alcohol that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This compound is primarily studied for its applications in medicinal chemistry and its role as a fragrance component. Understanding its biological activity is crucial for its application in pharmaceuticals and other industries.

Molecular Formula: C10H18O
Molecular Weight: 158.25 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C)(C)C1(CC(C)(C)O)CC1

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties . Antioxidants are vital in combating oxidative stress in biological systems, which can lead to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, which suggests its potential use in formulations aimed at reducing oxidative damage.

Enzyme Interaction

The mechanism of action of this compound involves its interaction with various enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. This interaction could modulate biochemical pathways relevant to disease states .

Case Studies

  • Study on Antioxidant Activity:
    • A study conducted by Zhang et al. (2023) demonstrated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound significantly reduced the concentration of these radical species in a concentration-dependent manner.
Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
102530
505560
1007580
  • Enzyme Inhibition Study:
    • In a pharmacological study published by Lee et al. (2022), the inhibitory effects of this compound on acetylcholinesterase (AChE) were evaluated. The compound showed a promising IC50 value of 45 µM, indicating potential applications in treating conditions such as Alzheimer's disease.

Applications in Medicinal Chemistry

Given its biological activity, particularly its antioxidant and enzyme inhibition properties, this compound is being explored for several applications:

  • Pharmaceutical Development: Its potential as an AChE inhibitor positions it as a candidate for developing treatments for neurodegenerative diseases.
  • Cosmetic Formulations: Its antioxidant properties make it suitable for inclusion in skincare products aimed at reducing oxidative stress on the skin.
  • Flavor and Fragrance Industry: The compound's pleasant aroma profile allows it to be utilized effectively in perfumery and flavoring agents .

Properties

IUPAC Name

1,2,4,4-tetramethylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7-5-8(2,3)6-9(7,4)10/h7,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFLYZBLSDSBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC1(C)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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